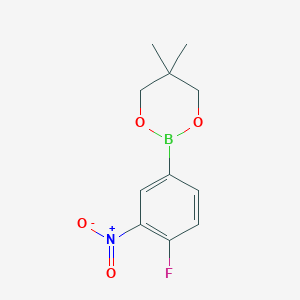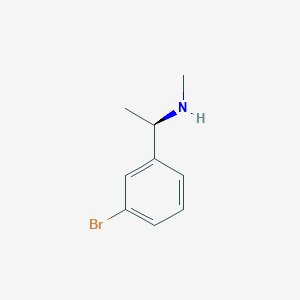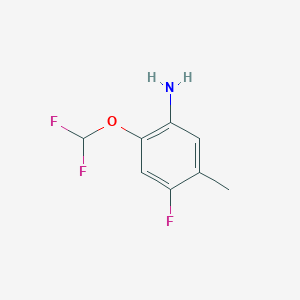
2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that features a boron-containing heterocycle
準備方法
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with a suitable diol under acidic conditions to form the dioxaborinane ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(4-Fluoro-3-aminophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Industry: Utilized in materials science for the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.
作用機序
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The nitro and fluoro groups also contribute to the compound’s reactivity and specificity in targeting certain biological pathways.
類似化合物との比較
Similar compounds to 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane include:
4-Fluoro-3-nitrophenylboronic acid: Lacks the dioxaborinane ring but shares the fluoro and nitro substituents.
2-(4-Fluoro-3-nitrophenyl)-1,3,2-dioxaborinane: Similar structure but without the dimethyl groups.
4-Fluoro-3-nitrophenyl azide: Contains a similar aromatic ring with fluoro and nitro groups but has an azide functional group instead of the boron-containing ring.
The uniqueness of this compound lies in its combination of the boron-containing dioxaborinane ring with the fluoro and nitro substituents, providing a versatile platform for various chemical and biological applications.
特性
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMYHRHQWHAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)








